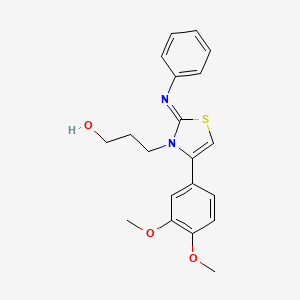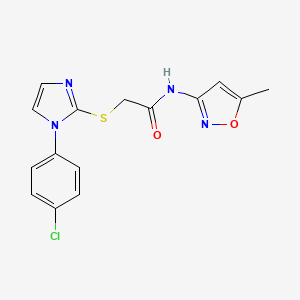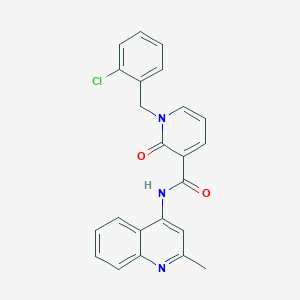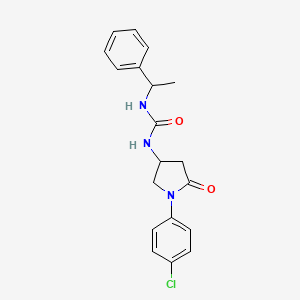![molecular formula C20H24BrN3O B2396138 N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide CAS No. 882080-17-3](/img/structure/B2396138.png)
N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide, also known as BRL-15572, is a chemical compound that has been widely studied for its potential therapeutic applications in various medical fields.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide involves the reaction of 2-bromobenzoyl chloride with 4-(2,4-dimethylphenyl)piperazine followed by the reaction of the resulting intermediate with N-(2-aminoethyl)acetamide.
Starting Materials
2-bromobenzoyl chloride, 4-(2,4-dimethylphenyl)piperazine, N-(2-aminoethyl)acetamide
Reaction
Step 1: 2-bromobenzoyl chloride is reacted with 4-(2,4-dimethylphenyl)piperazine in the presence of a base such as triethylamine to form N-(2-bromophenyl)-4-(2,4-dimethylphenyl)piperazine-1-carboxamide., Step 2: The intermediate from step 1 is then reacted with N-(2-aminoethyl)acetamide in the presence of a base such as potassium carbonate to form N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide.
作用機序
The exact mechanism of action of N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and appetite. By blocking the activity of this receptor, N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide may increase the levels of neurotransmitters such as serotonin and dopamine, thereby improving mood and reducing anxiety.
生化学的および生理学的効果
N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are associated with improved mood and reduced anxiety. It has also been shown to reduce the levels of corticosterone, a stress hormone, in animal models. Additionally, N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One advantage of using N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for more precise targeting of this receptor. Additionally, N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has been shown to have good pharmacokinetic properties, making it suitable for use in animal models. However, one limitation of using N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide is its relatively low potency compared to other 5-HT2C receptor antagonists, which may require higher doses to achieve the desired effects.
将来の方向性
There are several potential future directions for research on N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide and its potential use in the treatment of other medical conditions such as neuropathic pain, Alzheimer's disease, and schizophrenia. Finally, there is a need for the development of more potent and selective 5-HT2C receptor antagonists, which may have improved therapeutic effects compared to N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide.
科学的研究の応用
N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. It has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O/c1-15-7-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-3-5-17(18)21/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRMMYWSCPMSGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B2396057.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2396059.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2396060.png)

![N-benzyl-2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2396064.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)
![3-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2396068.png)

![2-Methyl-4-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2396071.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)
![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2396075.png)
![5-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2396076.png)